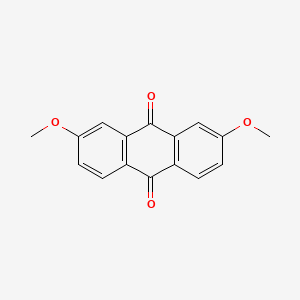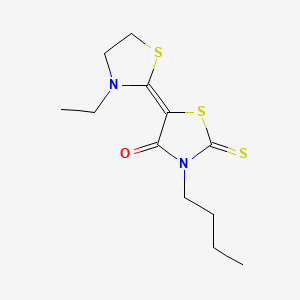![molecular formula C11H9N3O B13139715 6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)
6-Amino-[3,3'-bipyridine]-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-[3,3’-bipyridine]-4-carbaldehyde is an organic compound that belongs to the bipyridine family Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction yields high amounts of the desired bipyridine derivative.
Industrial Production Methods
Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are preferred due to their efficiency and scalability, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
6-Amino-[3,3’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde are typically carried out under controlled conditions to ensure high yields and selectivity. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions are often conducted in anhydrous solvents to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
6-Amino-[3,3’-bipyridine]-4-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various chemical and biological effects. For example, in biological systems, it can chelate metal ions, affecting enzymatic activities and cellular processes .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features.
4,4’-Bipyridine: Known for its applications in the synthesis of redox-active compounds like paraquat.
3,4’-Bipyridine: Used in the development of pharmaceuticals for treating heart failure.
Uniqueness
6-Amino-[3,3’-bipyridine]-4-carbaldehyde is unique due to its specific functional groups, which provide distinct reactivity and coordination properties. This makes it particularly valuable in applications requiring selective metal ion binding and fluorescence properties .
特性
分子式 |
C11H9N3O |
|---|---|
分子量 |
199.21 g/mol |
IUPAC名 |
2-amino-5-pyridin-3-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H9N3O/c12-11-4-9(7-15)10(6-14-11)8-2-1-3-13-5-8/h1-7H,(H2,12,14) |
InChIキー |
SLWYNWHIYJPHJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13139666.png)



![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)
![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)

![3-Oxazolidinyloxy,2-[(11R)-14-hydroxy-18,18-dimethyl-14-oxido-9-oxo-11-[[(1-oxohexadecyl)oxy]methyl]-10,13,15-trioxa-18-azonia-14-phosphanonadec-1-yl]-4,4-dimethyl-2-octyl-,innersalt](/img/structure/B13139704.png)


![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)

